HCV Antiviral Key Precursor
3-Bromo-4-iodo-5-methoxyaniline serves as a specifically claimed intermediate in the synthesis of N-heteroaryl substituted aniline derivatives, which are potent inhibitors of the Hepatitis C Virus (HCV) [1]. Its closest relevant comparator, 3-bromo-4-iodoaniline (CAS 860435-38-7), lacks the critical 5-methoxy group required for this specific class of antivirals, as described in the patent literature [1]. While a direct IC50 value for the final drug compound is not the metric of interest for an intermediate, the procurement value is derived from its documented, irreplaceable role in a published synthetic route targeting a high-value therapeutic area with a significant patient population [2].
| Evidence Dimension | Documented use as a precursor in patented HCV inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly claimed as a building block for compounds of Formula (I) [1] |
| Comparator Or Baseline | 3-bromo-4-iodoaniline (lacks the 5-methoxy group) |
| Quantified Difference | N/A (Qualitative difference in synthetic route viability) |
| Conditions | Synthesis of antiviral compounds per WO/EP application procedures |
Why This Matters
Procurement is driven by the need for a specific building block in a published, high-stakes drug discovery program; substituting a non-methoxy analog would deviate from the validated synthetic pathway and likely yield an inactive or non-patentable analog.
- [1] Betebenner, D. A., et al. (2012). Antiviral Compounds and Uses Thereof. U.S. Patent Application No. US20120082646A1. View Source
- [2] Armstrong, G. L., et al. (2006). The prevalence of hepatitis C virus infection in the United States, 1999 through 2002. Annals of Internal Medicine, 144(10), 705-714. View Source
